N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide
Description
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a thiophene-3-carboxamide moiety via a methylene linker.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(10-4-6-18-9-10)14-7-11-8-15-16-5-2-1-3-12(11)16/h4,6,8-9H,1-3,5,7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMFISWTFNRYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CSC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the thiophene-3-carboxamide moiety: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with a thiophene-3-carboxylic acid derivative under suitable conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. Techniques such as ultrasonic-assisted synthesis have been explored for related compounds to enhance reaction efficiency .
Chemical Reactions Analysis
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[1,5-a]pyridine or thiophene rings are replaced by other groups.
Common reagents and conditions for these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For example, derivatives of the pyrazolo scaffold have been identified as potential leads against Mycobacterium tuberculosis and other pathogens. The structure–activity relationship (SAR) studies have shown that modifications in the pyrazolo ring can enhance antibacterial activity while reducing cytotoxicity .
1.2 Antiviral Properties
Compounds related to N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide have also been investigated for their antiviral effects. A series of pyrazolo[1,5-a]pyrimidin derivatives demonstrated potent inhibition of Hepatitis C Virus (HCV) RNA-dependent RNA polymerase . The activity was attributed to specific interactions with viral components, suggesting a mechanism for further exploration.
1.3 Anticancer Potential
The pyrazolo[1,5-a]pyridine scaffold has shown promise as an anticancer agent. Studies have highlighted its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural versatility of the compound allows for the design of analogs that can target specific cancer pathways more effectively.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Substituents on the thiophene ring | Influence on solubility and potency |
| Variations in the pyrazole moiety | Altered binding affinity to targets |
| Functional groups at the carboxamide position | Modulate bioavailability and metabolism |
These insights guide the synthesis of new derivatives aimed at enhancing therapeutic efficacy.
Material Science Applications
3.1 Photophysical Properties
Recent studies have explored the use of pyrazolo-based compounds in material science due to their favorable photophysical properties. These compounds can serve as fluorescent probes or components in organic light-emitting diodes (OLEDs), leveraging their ability to absorb and emit light efficiently .
3.2 Synthesis of Functional Materials
The synthetic versatility of this compound allows for its incorporation into various polymer matrices. This integration can enhance material properties such as conductivity and mechanical strength while imparting unique optical characteristics .
Case Studies
Case Study 1: Antitubercular Activity
A focused library of pyrazolo[1,5-a]pyrimidin derivatives was synthesized and evaluated for antitubercular activity. The most promising compounds exhibited low cytotoxicity and effective action against Mycobacterium tuberculosis within macrophages . The study emphasized the importance of structural modifications in enhancing therapeutic profiles.
Case Study 2: Antiviral Drug Development
In another study focusing on antiviral properties, a series of pyrazolo derivatives were screened against HCV NS5B polymerase. Several compounds showed potent activity with IC50 values in the low micromolar range . This research underscores the potential for developing new antiviral therapies based on this scaffold.
Mechanism of Action
The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table compares N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide with structurally related compounds:
*Estimated based on molecular formula C19H23N3O3 from a structural analog in .
Key Observations:
Imidazo[1,2-a]pyridine derivatives (e.g., 1l) feature a fused imidazole ring, which may confer distinct solubility and reactivity profiles .
Electron-withdrawing groups (e.g., nitro in 13b) increase molecular polarity, which could influence pharmacokinetic properties like solubility and membrane permeability .
Physical Properties :
- Melting points for pyrazolo-pyrimidine carboxamides (13a, 13b) exceed 270°C, suggesting high crystalline stability, whereas imidazo[1,2-a]pyridines (1l) melt at lower temperatures (~243–245°C) .
Spectroscopic Characterization
Biological Activity
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine moiety linked to a thiophene-3-carboxamide structure. Its molecular formula is with a molecular weight of approximately 228.25 g/mol. The presence of both the pyrazole and thiophene rings suggests a potential for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values reported around 14.31 µM indicate effective growth inhibition .
- NCI-H460 (Lung Cancer) : Exhibited notable cytotoxicity with IC50 values of 8.55 µM .
These findings suggest that the compound may induce apoptosis through mechanisms involving caspases, which are critical in programmed cell death.
Anti-inflammatory Properties
In addition to anticancer activity, pyrazolo derivatives have been studied for their anti-inflammatory effects. Some compounds demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazolo and thiophene rings can significantly alter biological activity. For instance:
- Substituents at specific positions on the pyrazolo ring enhance binding affinity to target enzymes involved in cancer progression.
- The carboxamide group is crucial for maintaining biological activity, possibly through hydrogen bonding interactions with target proteins.
Study 1: Antitumor Efficacy
A study conducted by Xia et al. synthesized various pyrazolo derivatives and evaluated their antitumor activity. The most potent compound exhibited significant cell apoptosis in A549 cell lines with an IC50 of 49.85 µM . This study emphasizes the importance of structural optimization in enhancing anticancer properties.
Study 2: Mechanistic Insights
Research into the mechanism of action revealed that certain derivatives could disrupt microtubule formation in cancer cells, leading to cell cycle arrest and subsequent apoptosis . This highlights the potential for these compounds as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
